molecular formula C22H24ClN3O B2997065 8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215454-71-9

8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2997065
CAS RN: 1215454-71-9
M. Wt: 381.9
InChI Key: VHTQTOSEODDWKG-UHFFFAOYSA-N
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Description

8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, commonly known as CDPI3, is a chemical compound that belongs to the class of spirocyclic triazoles. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

High-Affinity Ligands

  • ORL1 Receptor Agonists : This compound is part of a series of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These ligands are notable for their selectivity and full agonist behavior in biochemical assays (Röver et al., 2000).

Synthesis and Applications

  • Carbo(hetero)cyclospirobutanoic Lactones Derivatives : Research on the synthesis of derivatives of carbo(hetero)cyclospirobutanoic lactones highlights the chemical versatility and potential applications in creating new compounds with this core structure (Kuroyan et al., 1995).
  • Antimicrobial Activities : Certain derivatives containing the triazaspirodecane structure, similar to the compound , have demonstrated significant antimicrobial activities against various microbial strains (Dalloul et al., 2017).

Molecular Interactions and Design

  • HIV Entry Inhibitors : Studies involving similar triazaspirodecane compounds have explored their role as potent allosteric noncompetitive inhibitors, particularly in the context of HIV-1 entry and CCR5 receptor interaction (Watson et al., 2005).
  • Synthesis of Azaspirodecanes : Research has been conducted on the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and related compounds, underlining the chemical processes and potential for creating diverse molecular structures (Rozhkova et al., 2012).

Therapeutic Applications

  • Anticonvulsant Activity : Compounds with a structure similar to the compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties, showcasing potential therapeutic applications (Obniska et al., 2006).

Molecular Diversity and Synthesis

  • Novel Derivatives Synthesis : The synthesis of novel derivatives with triazaspirodecane structure has been explored, indicating the compound's utility in creating diverse molecular entities (Han et al., 2020).

Nanotechnology and Agricultural Applications

  • Nanoparticle Systems : Studies involving similar compounds have been conducted in the context of creating nanoparticle systems for agricultural applications, like sustained release of fungicides (Campos et al., 2015).

properties

IUPAC Name

8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTQTOSEODDWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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